3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
Description
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-2-7(4-8)5-15/h1-4,6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBRONOZFLJSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(N2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to achieve the desired substitution . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the compound. The choice of reagents and reaction conditions is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and the benzonitrile moiety can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Positional Isomer: 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile (CAS 33469-11-3)
- Structural Difference : The nitrile group is at the para position (C4) of the benzene ring instead of the meta position (C3).
- Differences in steric hindrance around the imidazole ring.
- Source : highlights this compound as a positional isomer .
Methyl-Substituted Analog: 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile (CAS 98298-45-4)
- Structural Difference : A methyl group is added at the N1 position of the imidazole.
- Methylation may enhance metabolic stability by protecting the imidazole ring from oxidation.
- Source : identifies this derivative .
Complex Heterocyclic Derivative: 4-[4-(3,4-Methylenedioxyphenyl)-5-(2-pyridyl)-1H-imidazol-2-yl]benzonitrile
- Structural Difference : The imidazole ring is substituted with a 3,4-methylenedioxyphenyl and a pyridyl group.
- Implications :
- Enhanced π-π stacking capabilities due to aromatic substituents.
- The pyridyl group introduces basicity, altering solubility in aqueous environments.
- Source : details its synthesis as an ALK5 inhibitor .
Simplified Analog: 2-(Trifluoromethyl)-1H-benzo[d]imidazole (CAS 312-73-2)
- Structural Difference : Lacks the benzonitrile moiety.
- Implications :
- Reduced electron-withdrawing effects, increasing the imidazole ring's basicity.
- Lower molecular weight may improve bioavailability but decrease target specificity.
- Source : lists this simplified structure .
Physicochemical Properties
Biological Activity
3-[4-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, also known by its CAS number 884874-96-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related studies.
- IUPAC Name : 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
- Molecular Formula : C11H6F3N3
- Molecular Weight : 237.185 g/mol
- SMILES Notation : FC(F)(F)c1cnc([nH]1)-c1ccc(cc1)C#N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in terms of its antiprotozoal and anticancer properties.
Antiprotozoal Activity
Recent studies have indicated that compounds with similar imidazole structures exhibit significant antiprotozoal activity. For instance, derivatives were tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, showing promising results. The structure-activity relationship (SAR) analysis highlighted that modifications in the imidazole ring can enhance potency against these protozoa, suggesting a potential for this compound in treating infections caused by these organisms .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies using various cancer cell lines demonstrated that it could induce apoptosis and inhibit cell proliferation. For instance, the compound was tested on melanoma cells, where it exhibited cytotoxic effects through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound showed significant activity against murine and human tumor cell lines, indicating its potential as an anticancer agent.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better cellular penetration and interaction with biological targets. This could lead to inhibition of key enzymes involved in cell proliferation or survival pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzonitriles and imidazole precursors. For example, formamide and bromoacetyl intermediates under reflux conditions yield imidazole derivatives (43% yield reported for analogous compounds) . Optimization may involve adjusting solvent polarity (e.g., CHCl₃/MeOH mixtures) and catalysts (e.g., triethylamine) to enhance yields .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of techniques:
- Melting Point Analysis : Compare observed values (e.g., 191–192°C for similar imidazole derivatives) with literature data .
- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks, such as aromatic protons (δ 7.3–8.0 ppm) and nitrile carbons (~115 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., m/z 169 for related structures) .
Q. What solvents are suitable for dissolving this compound in biological assays?
- Methodological Answer : The compound exhibits solubility in DMSO (up to 22 mM for analogs like RU58841), making it ideal for in vitro studies. For aqueous compatibility, prepare stock solutions in DMSO and dilute in cell culture media (e.g., DMEM/RPMI with ≤0.1% DMSO) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, can model electron density and local kinetic energy. Apply gradient expansions to estimate correlation energies and potentials, validated against experimental NMR or X-ray crystallography data .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : Structural analogs (e.g., RU58841) act as non-steroidal antiandrogens, inhibiting androgen receptor activity in PC3 cells. For novel targets, conduct kinase or enzyme inhibition assays (e.g., indoleamine 2,3-dioxygenase) using IC₅₀ determinations and molecular docking to identify binding poses .
Q. How can structure-activity relationship (SAR) studies improve its potency?
- Methodological Answer : Modify substituents on the imidazole or benzonitrile moieties. For example:
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Replace the nitrile with amides or esters to alter hydrophobicity .
- Test derivatives in cell-based assays (e.g., BJ fibroblasts or HUVECs) to correlate structural changes with cytotoxicity or efficacy .
Q. How do researchers resolve contradictions in solubility versus bioactivity data?
- Methodological Answer : If a derivative shows high solubility but low activity, evaluate its metabolic stability via LC-MS to detect degradation products. Alternatively, use prodrug strategies (e.g., acetylated intermediates) to improve membrane permeability .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer : Assess:
- Half-life (t₁/₂) : Conduct in vivo studies in rodent models with plasma sampling at intervals (e.g., 0–24 hrs).
- Bioavailability : Compare oral vs. intravenous administration using AUC calculations.
- Metabolite Profiling : Identify major metabolites (e.g., hydroxylated or glucuronidated forms) via UPLC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
